3-Bromo-6-chloro-1-benzofuran
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Overview
Description
3-Bromo-6-chloro-1-benzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds. The unique structural features of this compound make it a valuable compound in medicinal chemistry and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-1-benzofuran typically involves the bromination and chlorination of benzofuran derivatives. One common method includes the bromination of 6-chloro-1-benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-1-benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The benzofuran ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms and form hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions include various substituted benzofurans, oxidized benzofuran derivatives, and hydrogenated benzofuran compounds .
Scientific Research Applications
3-Bromo-6-chloro-1-benzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
- 3-Bromo-1-benzofuran
- 6-Chloro-1-benzofuran
- 3,6-Dibromo-1-benzofuran
- 3,6-Dichloro-1-benzofuran
Uniqueness: 3-Bromo-6-chloro-1-benzofuran is unique due to the presence of both bromine and chlorine atoms on the benzofuran ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogen atoms can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-bromo-6-chloro-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO/c9-7-4-11-8-3-5(10)1-2-6(7)8/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZQZEPSLRZJSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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